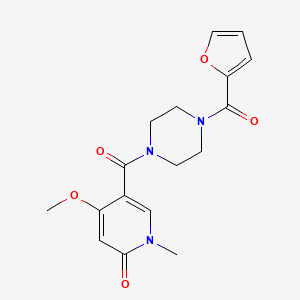
5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one" is a novel chemical entity that appears to be related to a class of compounds that incorporate furan and piperazine moieties. These compounds are of interest due to their potential pharmacological properties. For instance, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and evaluated for antidepressant and antianxiety activities, showing significant activity in behavioral tests . Similarly, novel furan/thiophene and piperazine-containing bis(1,2,4-triazole) Mannich bases have been synthesized and shown to exhibit fungicidal and herbicidal activities . These studies suggest that the compound may also possess interesting biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic heterocyclic systems such as furan. For example, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives begins with a Claisen-Schmidt condensation followed by cyclization and a Mannich reaction . Similarly, the synthesis of furan/thiophene and piperazine-containing bis(1,2,4-triazole) Mannich bases involves a Mannich reaction with triazole Schiff bases . These methods could potentially be adapted to synthesize the compound of interest, with careful consideration of the specific substituents and functional groups present in its structure.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a furan ring, which is a five-membered oxygen-containing heterocycle, and a piperazine ring, which is a six-membered nitrogen-containing heterocycle. The presence of these heterocycles is significant as they often contribute to the biological activity of the compound. The structural characterization of such compounds is typically achieved using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques would be essential in confirming the structure of "this compound" as well.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the functional groups present in its structure. The furan ring is known to undergo reactions typical of aromatic compounds, such as electrophilic substitution, while the piperazine ring can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms. The carbonyl groups present in the compound may also be reactive sites for nucleophilic addition or condensation reactions. The specific chemical reactions that "this compound" can undergo would need to be explored experimentally.
Physical and Chemical Properties Analysis
The physical properties such as melting point, solubility, and stability of the compound would be important for its handling and formulation. The chemical properties, including acidity/basicity, reactivity with other functional groups, and susceptibility to hydrolysis or oxidation, would be critical for understanding its behavior in biological systems and its potential as a drug candidate. The compounds related to the one have been characterized by their melting points and solubility, which are important for their identification and purity assessment . Similar analyses would be necessary for "this compound" to fully understand its physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Researchers have developed synthetic pathways to create novel derivatives, including those related to the specified compound, with significant emphasis on their potential antimicrobial activities. For instance, Bektaş et al. (2007) synthesized a range of 1,2,4-triazole derivatives, which exhibited good to moderate antimicrobial activities against various microorganisms, highlighting the compound's role in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Pharmacological Evaluation
Further pharmacological evaluations have been conducted on derivatives, revealing their potential in treating various conditions. Kumar et al. (2017) synthesized a series of compounds, including those structurally related to the specified compound, and assessed their antidepressant and antianxiety activities. This study demonstrates the therapeutic potential of these derivatives in neurological applications (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Eigenschaften
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-18-11-12(14(24-2)10-15(18)21)16(22)19-5-7-20(8-6-19)17(23)13-4-3-9-25-13/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLUZJGRONQYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

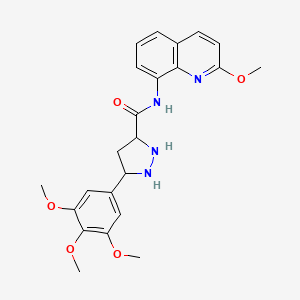
![2-[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2503573.png)
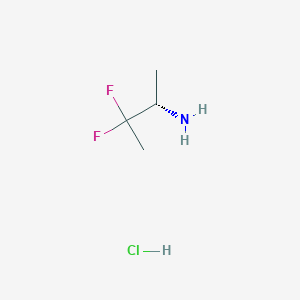
![2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2503576.png)

![2-methylbutyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2503580.png)
![1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea](/img/structure/B2503581.png)
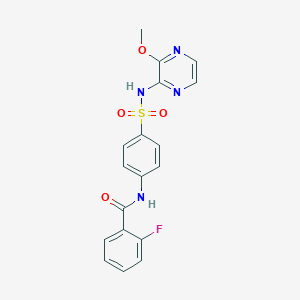
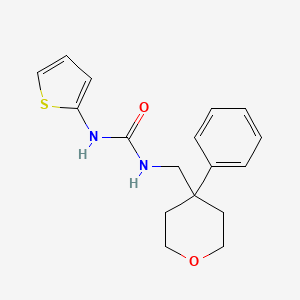
![2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2503585.png)

![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2503588.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2503592.png)